4-Fluoropyridine-3-carbaldehyde
Overview
Description
4-Fluoropyridine-3-carbaldehyde is a chemical compound with the molecular formula C6H4FNO . It is a monosubstituted pyridine, where one of the hydrogen atoms of the pyridine is replaced by an aldehyde moiety .
Molecular Structure Analysis
The molecular structure of 4-Fluoropyridine-3-carbaldehyde can be analyzed using quantum chemical calculations. These calculations can determine structure parameters in the ground state (in the gas phase), barrier height around the C–C α bond, the general valence force field, harmonic vibrational fundamentals, potential energy distribution (PED), and infrared and Raman intensities .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Fluoropyridine-3-carbaldehyde include a molecular weight of 125.10 g/mol . It has a topological polar surface area of 30 Ų and a complexity of 107 . The compound has a rotatable bond count of 1 and a hydrogen bond acceptor count of 3 .Scientific Research Applications
Organic Synthesis and Catalysis
4-Fluoropyridine-3-carbaldehyde has been instrumental in various organic synthesis processes. Cho and Kim (2008) demonstrated its use in the palladium-catalyzed cyclization of 3-bromopyridine-4-carbaldehyde with carboxylic acids under carbon monoxide pressure to afford corresponding 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates (Cho & Kim, 2008). A similar compound, 3-bromopyridine-4-carbaldehyde, was also used by Cho and Patel (2006) for the synthesis of isoquinolines via Heck coupling followed by aldol reaction (Cho & Patel, 2006).
Fluorogenic Analysis
In the field of analytical chemistry, 4-Fluoropyridine-3-carbaldehyde derivatives have been utilized for fluorogenic analysis. Beale et al. (1990) synthesized and characterized 3-(2-furoyl)quinoline-2-carbaldehyde (FQCA) as a fluorogenic derivatizing reagent for liquid chromatography, which forms highly fluorescent isoindoles upon reaction with primary amines (Beale, Hsieh, Wiesler, & Novotny, 1990).
Catalytic Studies and Spectroscopy
The interaction of related compounds like pyridine-3-carbaldehyde with catalyst surfaces has been studied extensively using in situ FTIR spectroscopy. Popova, Chesalov, and Andrushkevich (2004) explored the interaction of pyridine-3-carbaldehyde with the surface of TiO2 and a V-Ti-O catalyst, revealing the formation of various complexes (Popova, Chesalov, & Andrushkevich, 2004).
Bioactive Compound Synthesis
The compound also finds applications in the synthesis of bioactive compounds. Alcaide and Almendros (2002) reviewed the synthetic applications of 4-oxoazetidine-2-carbaldehydes, highlighting their use in the preparation of substances of biological interest like α-amino acids, β-amino acids, and complex natural products (Alcaide & Almendros, 2002).
Safety and Hazards
Future Directions
The future directions for the study and use of 4-Fluoropyridine-3-carbaldehyde could involve its potential use in the development of new pharmaceuticals and agrochemicals . The introduction of fluorine atoms into lead structures is a common chemical modification in the search for new agricultural products having improved physical, biological, and environmental properties .
properties
IUPAC Name |
4-fluoropyridine-3-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO/c7-6-1-2-8-3-5(6)4-9/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLWJSOFHBYFMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1F)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660552 | |
Record name | 4-Fluoropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50660552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoropyridine-3-carbaldehyde | |
CAS RN |
884495-32-3 | |
Record name | 4-Fluoropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50660552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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